![molecular formula C11H11N5O3 B12680755 5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid CAS No. 85720-92-9](/img/structure/B12680755.png)
5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium C13-17 sec-alkyl sulphonate is typically synthesized through the sulfoxidation method. In this process, C13-17 alkanes react with sulfur dioxide and oxygen under controlled conditions to form the sulfonate. The reaction mixture is then refined to obtain the final product .
Industrial Production Methods: The industrial production of Sodium C13-17 sec-alkyl sulphonate involves large-scale sulfoxidation reactors where the alkanes are continuously fed and reacted with sulfur dioxide and oxygen. The product is then purified through various separation and refining techniques to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium C13-17 sec-alkyl sulphonate primarily undergoes sulfonation reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Sulfonation: Sulfur dioxide and oxygen are the primary reagents used in the sulfoxidation process.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products: The major product of the sulfoxidation reaction is Sodium C13-17 sec-alkyl sulphonate itself. In oxidation reactions, the compound can form sulfonic acids, while reduction reactions can yield various alkyl derivatives .
Applications De Recherche Scientifique
Sodium C13-17 sec-alkyl sulphonate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations due to its ability to disrupt cell membranes.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and solubilizing properties.
Mécanisme D'action
The primary mechanism of action of Sodium C13-17 sec-alkyl sulphonate is its surfactant property. It reduces the surface tension of water, allowing it to mix with oils and dirt, thereby enhancing cleaning efficiency. At the molecular level, the compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis .
Comparaison Avec Des Composés Similaires
- Sodium dodecyl sulfate (SDS)
- Sodium lauryl ether sulfate (SLES)
- Sodium alkylbenzene sulfonate
Comparison: Sodium C13-17 sec-alkyl sulphonate is unique due to its specific alkyl chain length (C13-17), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant properties without excessive foaming. In contrast, Sodium dodecyl sulfate (SDS) has a shorter alkyl chain (C12), leading to higher foaming but potentially less effective emulsification .
Propriétés
Numéro CAS |
85720-92-9 |
|---|---|
Formule moléculaire |
C11H11N5O3 |
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
5-amino-2-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H11N5O3/c1-5-9(10(17)16-13-5)15-14-8-3-2-6(12)4-7(8)11(18)19/h2-4,9H,12H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
WQRZBPGAKFJRGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)C1N=NC2=C(C=C(C=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


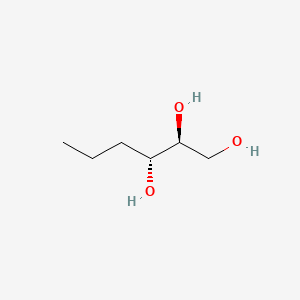



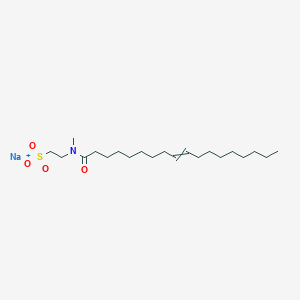
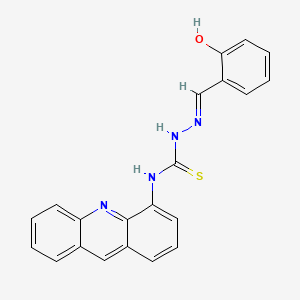
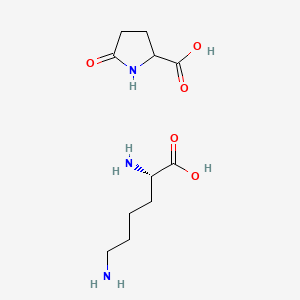

![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)
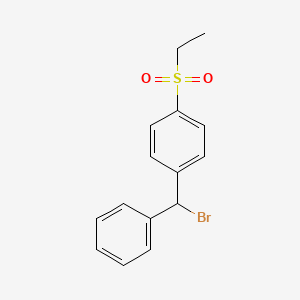

![N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12680735.png)


